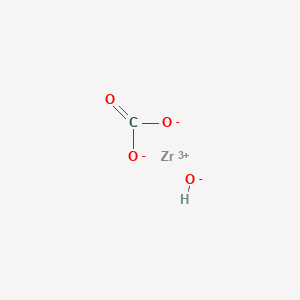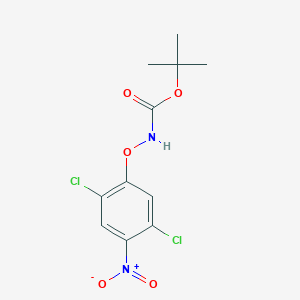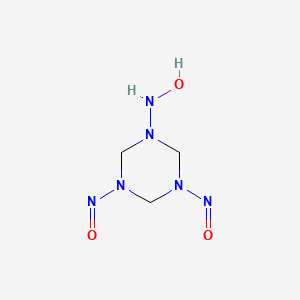
Zirconium(3+) carbonate hydroxide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium(3+) carbonate hydroxide (1/1/1) is a chemical compound that consists of zirconium ions in the +3 oxidation state, carbonate ions, and hydroxide ions in a 1:1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) carbonate hydroxide (1/1/1) typically involves the reaction of zirconium salts with carbonate and hydroxide sources. One common method is the co-precipitation technique, where zirconium nitrate or zirconium chloride is reacted with sodium carbonate and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at room temperature, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of zirconium(3+) carbonate hydroxide (1/1/1) may involve large-scale co-precipitation processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications. Additionally, advanced techniques such as hydrothermal synthesis and sol-gel methods can be employed to produce high-purity zirconium(3+) carbonate hydroxide (1/1/1) with controlled particle size and morphology .
化学反応の分析
Types of Reactions
Zirconium(3+) carbonate hydroxide (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium, such as zirconium(4+).
Reduction: Under specific conditions, zirconium(3+) can be reduced to zirconium(2+).
Substitution: The carbonate and hydroxide ions can be substituted with other anions, such as sulfate or phosphate, to form different zirconium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various anionic salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include zirconium(4+) compounds, zirconium(2+) compounds, and substituted zirconium complexes. These products have diverse applications in catalysis, materials science, and environmental remediation .
科学的研究の応用
Chemistry
In chemistry, zirconium(3+) carbonate hydroxide (1/1/1) is used as a precursor for the synthesis of various zirconium-based catalysts. These catalysts are employed in organic synthesis, including hydrogenation, oxidation, and polymerization reactions .
Biology and Medicine
In biology and medicine, zirconium(3+) carbonate hydroxide (1/1/1) is explored for its potential use in drug delivery systems and as an antimicrobial agent. Its biocompatibility and low toxicity make it a promising candidate for biomedical applications .
Industry
In industry, the compound is used in the production of advanced ceramics, coatings, and as a corrosion inhibitor. Its unique chemical properties make it suitable for high-temperature and harsh chemical environments .
作用機序
The mechanism of action of zirconium(3+) carbonate hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. In catalysis, the zirconium ions act as Lewis acids, facilitating the activation of substrates and promoting chemical reactions. In biological systems, the compound can interact with cell membranes and proteins, leading to antimicrobial effects and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds to zirconium(3+) carbonate hydroxide (1/1/1) include:
- Zirconium(4+) carbonate hydroxide
- Zirconium(3+) sulfate hydroxide
- Zirconium(3+) phosphate hydroxide
Uniqueness
Zirconium(3+) carbonate hydroxide (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with carbonate and hydroxide ions. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability under various conditions, making it suitable for a wide range of applications .
特性
CAS番号 |
397844-53-0 |
|---|---|
分子式 |
CHO4Zr |
分子量 |
168.24 g/mol |
IUPAC名 |
zirconium(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.H2O.Zr/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+3/p-3 |
InChIキー |
QRNBMYBDLGHXDU-UHFFFAOYSA-K |
正規SMILES |
C(=O)([O-])[O-].[OH-].[Zr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




methanone](/img/structure/B14237932.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)


